4-(2,4-Dichlorophenoxy)-5-methoxy-2-(methylsulfanyl)pyrimidine
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Overview
Description
4-(2,4-Dichlorophenoxy)-5-methoxy-2-(methylsulfanyl)pyrimidine is a useful research compound. Its molecular formula is C12H10Cl2N2O2S and its molecular weight is 317.18. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
- Intermediate in Pyrimidine Synthesis : 4-(2,4-Dichlorophenoxy)-5-methoxy-2-(methylsulfanyl)pyrimidine serves as a key intermediate in the synthesis of new pyrimidine compounds. For example, 2,4-dichloro-5-methoxy-pyrimidine, a variant of this compound, is synthesized using materials like methyl methoxyacetate and carbamide, highlighting its role in chemical synthesis and the production of pyrimidine compounds with high purity (Liu Guo-ji, 2009).
Biological Activities
- Potential in Antiviral Research : Some derivatives of pyrimidine, such as 6-methylsulfanyl-2,4-dithioxo-1,2,3,4-tetrahydropyrimidin-5-carbonitrile, have been found to have biological activities, including potential antiviral properties. These compounds can react with various alkylants, demonstrating their versatility in biochemical applications (D. Briel, T. Franz, B. Dobner, 2002).
Pharmaceutical Research
- Antiretroviral Activity : Compounds similar to this compound have been used in the development of drugs with antiretroviral activity. For instance, some 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines exhibited significant inhibitory activity against retroviruses, highlighting their potential in HIV research (D. Hocková et al., 2003).
Chemical Structure and Analysis
- Structural Analysis : The compound and its derivatives have been a subject of structural analysis to understand their molecular properties. For example, the study of benzylation and nitrosation of 4-amino-2-(methylsulfanyl)pyrimidines has provided insights into their hydrogen-bond structures and polymorphism, which is essential for understanding their chemical behavior (C. Glidewell et al., 2003).
Mechanism of Action
Target of Action
Compounds with similar structures, such as 2,4-dichlorophenoxyacetamide chalcone hybrids, have been found to target c-met kinase . c-Met is a receptor tyrosine kinase involved in cellular processes that lead to the development and progression of cancer .
Mode of Action
Based on the similar compound, it may interact with its target, c-met kinase, leading to changes in the kinase’s activity . This interaction could potentially inhibit the kinase, thereby disrupting the signaling pathways it is involved in .
Biochemical Pathways
C-met kinase, a potential target of this compound, is involved in several signaling pathways related to embryonic development, tissue regeneration, and damage repair . Inhibition of c-Met kinase could disrupt these pathways, potentially leading to antiproliferative effects .
Result of Action
Similar compounds have shown antiproliferative activity against certain cancer cell lines . This suggests that 4-(2,4-Dichlorophenoxy)-5-methoxy-2-(methylsulfanyl)pyrimidine could potentially have similar effects.
Properties
IUPAC Name |
4-(2,4-dichlorophenoxy)-5-methoxy-2-methylsulfanylpyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2O2S/c1-17-10-6-15-12(19-2)16-11(10)18-9-4-3-7(13)5-8(9)14/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVBOVTBVHWMHCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1OC2=C(C=C(C=C2)Cl)Cl)SC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.